molecular formula C16H23N3S2 B12496650 7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12496650
M. Wt: 321.5 g/mol
InChI Key: BUSKUNVSROGQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a tert-butyl group, an ethylsulfanyl group, and a tetrahydrobenzothieno ring system

Preparation Methods

The synthesis of 7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the benzothieno ring system. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process may lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the reduction of functional groups such as ketones or nitro groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: In organic synthesis, this compound serves as a building block for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

    Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.

    Industry: The compound’s properties make it suitable for use in various industrial applications, such as the development of new materials, catalysts, or chemical intermediates.

Mechanism of Action

The mechanism of action of 7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

  • 7-Tert-butyl-3-phenyl-2-sulfanyl1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound shares a similar benzothienopyrimidine core but differs in the presence of a phenyl group and a sulfanyl group.
  • N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine : This compound has a similar thienopyrimidine structure but includes a phenethyl group instead of an ethylsulfanyl group.

The uniqueness of 7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H23N3S2

Molecular Weight

321.5 g/mol

IUPAC Name

7-tert-butyl-2-ethylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H23N3S2/c1-5-20-15-18-13(17)12-10-7-6-9(16(2,3)4)8-11(10)21-14(12)19-15/h9H,5-8H2,1-4H3,(H2,17,18,19)

InChI Key

BUSKUNVSROGQNJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=C2C3=C(CC(CC3)C(C)(C)C)SC2=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.